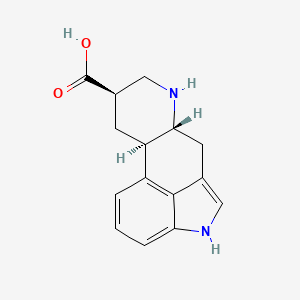
9,10-Dihydro-6-norlysergic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dihydro-6-norlysergic acid is a derivative of lysergic acid, which is a naturally occurring compound found in the ergot fungus. This compound is part of the lysergamide family, known for their psychoactive properties. Lysergic acid derivatives have been extensively studied for their potential therapeutic applications and their role in understanding ligand-receptor interactions at the molecular level .
Méthodes De Préparation
The synthesis of 9,10-Dihydro-6-norlysergic acid involves several steps, starting from lysergic acid. One common method includes the reduction of lysergic acid using hydrogenation techniques. The reaction typically involves the use of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures . Industrial production methods often employ similar hydrogenation techniques but on a larger scale, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
9,10-Dihydro-6-norlysergic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as Pd/C, converting the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, often using reagents like alkyl halides or acyl chlorides
Applications De Recherche Scientifique
9,10-Dihydro-6-norlysergic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 9,10-Dihydro-6-norlysergic acid involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to the modulation of neurotransmitter release and subsequent changes in neuronal activity. The compound’s effects are mediated through the activation of specific signaling pathways, including those involving cyclic AMP (cAMP) and phosphoinositide .
Comparaison Avec Des Composés Similaires
9,10-Dihydro-6-norlysergic acid is similar to other lysergamides such as:
Lysergic acid diethylamide (LSD): Known for its potent psychoactive effects, LSD has a similar structure but differs in its amide substitution.
6-ethyl-6-norlysergic acid diethylamide (ETH-LAD): This compound is structurally similar but has an ethyl group at the N6 position, leading to differences in potency and receptor binding affinity.
1-propionyl-lysergic acid diethylamide (1P-LSD): Another analog with a propionyl group at the N1 position, affecting its pharmacokinetics and metabolic stability.
Propriétés
Numéro CAS |
30341-93-6 |
|---|---|
Formule moléculaire |
C15H16N2O2 |
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
(6aR,9R,10aR)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxylic acid |
InChI |
InChI=1S/C15H16N2O2/c18-15(19)9-4-11-10-2-1-3-12-14(10)8(6-16-12)5-13(11)17-7-9/h1-3,6,9,11,13,16-17H,4-5,7H2,(H,18,19)/t9-,11-,13-/m1/s1 |
Clé InChI |
SBJSRNIAEBCQDQ-IRUJWGPZSA-N |
SMILES isomérique |
C1[C@H](CN[C@H]2[C@H]1C3=C4C(=CNC4=CC=C3)C2)C(=O)O |
SMILES canonique |
C1C(CNC2C1C3=C4C(=CNC4=CC=C3)C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


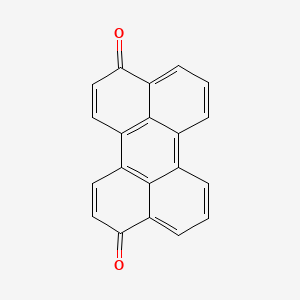
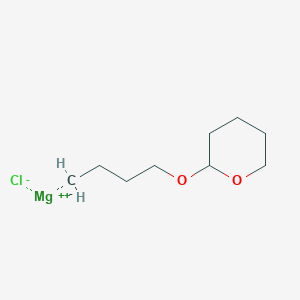

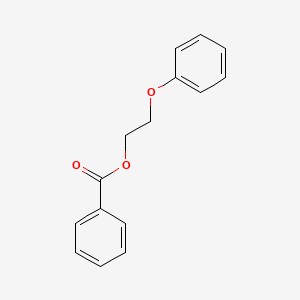
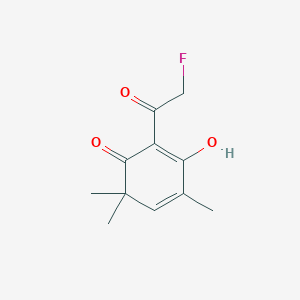
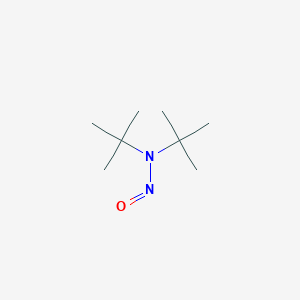

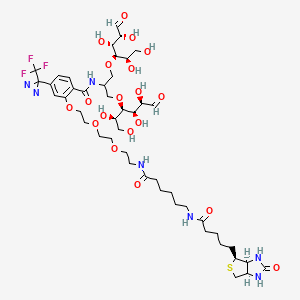
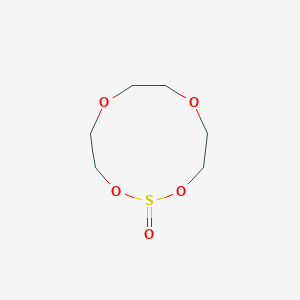
![(1S,4S,6S)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate](/img/structure/B13421971.png)
![1-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13421981.png)
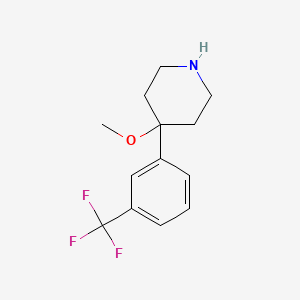

![(5S,8R,9S,10S,13S,14S,17S)-4',4',10,13-tetramethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-oxazolidine]-17-ol](/img/structure/B13421995.png)
